Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine
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Overview
Description
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine is a heterocyclic compound that features a fused ring system combining azetidine, oxazole, and pyrimidine moieties. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with oxazole derivatives, followed by cyclization using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyrimidine precursors in the presence of catalysts like triethylamine in anhydrous THF .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Triethylamine in anhydrous THF or hydrochloric acid in water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the ring system .
Scientific Research Applications
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, resulting in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[3,2-a]pyridine: Shares the oxazole and pyridine rings but lacks the azetidine moiety.
Thiazolo[3,2-a]pyridine: Contains a thiazole ring instead of an oxazole ring.
Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring.
Uniqueness
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine is unique due to its fused ring system that combines azetidine, oxazole, and pyrimidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
202738-41-8 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
11-oxa-2,6,8-triazatricyclo[6.3.0.01,4]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C7H5N3O/c1-2-11-7-6(4-9-7)3-8-5-10(1)7/h1-5H |
InChI Key |
MDTMXENHTWSSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC23N1C=NC=C2C=N3 |
Origin of Product |
United States |
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